molecular formula C25H35N3O2 B1679698 (R)-4-((Diethylamino)methyl)-N-(2-methoxyphenethyl)-N-(pyrrolidin-3-yl)benzamide CAS No. 947303-87-9

(R)-4-((Diethylamino)methyl)-N-(2-methoxyphenethyl)-N-(pyrrolidin-3-yl)benzamide

Cat. No. B1679698
M. Wt: 409.6 g/mol
InChI Key: XKPJTOHUPQWSOJ-HSZRJFAPSA-N
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Scientific Research Applications

Nonaqueous Capillary Electrophoresis in Quality Control

A study developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate (IM) and related substances, including various benzamides. This method, owing to its simplicity, effectiveness, and affordability, is promising for the quality control of IM (Ye et al., 2012).

Synthesis in Medicinal Chemistry

The synthesis of various benzamides, including those structurally related to the specified compound, has been explored for potential medicinal applications. For instance, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, demonstrates the importance of these compounds in drug development (Owton et al., 1995).

Neuroleptic Activity Research

Benzamides have been studied for their potential neuroleptic (antipsychotic) properties. A study on various benzamide compounds revealed their inhibitory effects on stereotyped behavior in rats, indicating their potential use in treating psychosis (Iwanami et al., 1981).

Brain Dopamine Receptor Imaging

Research has been conducted on substituted benzamides for their application in brain dopamine receptor imaging. This highlights their potential use in diagnosing and studying neurological conditions (Chang et al., 1992).

Synthesis for Radiopharmaceuticals

The synthesis of various isomers of benzamides, including (S)-BZM and (R)-BZM, has been explored for preparing radiopharmaceuticals like (S)-123I-IBZM, indicating their role in nuclear medicine and diagnostic imaging (Bobeldijk et al., 1990).

Gamma-Irradiation Studies on Anti-emetic Drugs

Electron paramagnetic resonance (EPR) spectroscopy has been used to investigate gamma-radiation damage in anti-emetic drugs, including benzamides. This research is crucial for understanding the stability and degradation of these pharmaceuticals (Damian, 2003).

Histone Deacetylase Inhibition for Cancer Therapy

Studies on benzamides like MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor, demonstrate their application in cancer therapy. These compounds show potential as anticancer drugs due to their ability to block cell proliferation and induce apoptosis (Zhou et al., 2008).

Melanoma Cytotoxicity and Drug Delivery

Benzamide derivatives conjugated with alkylating cytostatics have been synthesized and tested for their potential in targeted drug delivery for melanoma therapy. This research supports the concept of selective, benzamide-mediated in vivo delivery of cytostatics to melanoma cells, enhancing efficacy (Wolf et al., 2004).

Antidiarrhoeal Agents and Sigma Receptors

Research has been conducted on benzamides as antidiarrhoeal agents, studying their affinity for sigma receptors. This includes synthesis details and activity studies, highlighting their potential therapeutic applications (Habernickel, 2002).

δ-Opioid Agonists for Pain Treatment

Benzamides like ADL5859 and ADL5747 have been investigated as novel δ-opioid agonists with potential for chronic pain treatment. These compounds exhibit analgesic and antidepressive effects in animal models, showing promise in pain management (Nozaki et al., 2012).

Benzimidazole Synthesis and Biological Activity

The synthesis of benzimidazoles, including those with benzamide structures, has been explored. However, these compounds did not show significant biological activity, indicating the need for further research to enhance their efficacy (Burch & Herbst, 1966).

Heterogeneous Catalyst Development

Research on benzamides has also extended to the development of heterogeneous catalysts, like the synthesis of 4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide-SiO2 hybrid mesoporous material. This showcases the application of benzamides in the field of material science and catalysis (Ameram & Adam, 2019).

QSAR Modeling in Dopamine D2 Receptor Studies

QSAR modeling has been performed on benzamides to identify structural requirements for dopamine D2 receptor binding affinity. This research aids in the understanding and design of DA D2 receptor antagonists (Samanta et al., 2005).

Cannabinoid CB1 Receptor Studies

Studies on benzamides like SR141716A have contributed to the understanding of cannabinoid CB1 receptors, demonstrating their role as inverse agonists. This research is significant in the field of neuroscience and pharmacology (Landsman et al., 1997).

Safety And Hazards

The safety and hazards associated with pyrrolopyrimidines are not specified in the available literature1.


properties

IUPAC Name

4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O2/c1-4-27(5-2)19-20-10-12-22(13-11-20)25(29)28(23-14-16-26-18-23)17-15-21-8-6-7-9-24(21)30-3/h6-13,23,26H,4-5,14-19H2,1-3H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPJTOHUPQWSOJ-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)[C@@H]3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635376
Record name 4-[(Diethylamino)methyl]-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-((Diethylamino)methyl)-N-(2-methoxyphenethyl)-N-(pyrrolidin-3-yl)benzamide

CAS RN

947303-87-9
Record name PF-429242
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947303879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Diethylamino)methyl]-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 947303-87-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PF-429242
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Buyl, M Vrints, R Fernando, T Desmae… - European Journal of …, 2023 - Elsevier
Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), is characterized by intrahepatic triglyceride …
Number of citations: 3 www.sciencedirect.com
A Gaballah, B Bartosch - Cancers, 2022 - mdpi.com
Simple Summary Cancer cells amplify in an uncontrolled fashion. The resulting tumor and metastases need to ensure their survival in the body. To achieve this, cancer cells display …
Number of citations: 2 www.mdpi.com
A Gaballah, B Bartosch - 2022 - cnrs.hal.science
Viruses play an important role in cancer development as about 12% of cancer types are linked to viral infections. Viruses that induce cellular transformation are known as oncoviruses. …
Number of citations: 0 cnrs.hal.science

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